molecular formula C8H15NO2 B146574 N,N-Diethylacetoacetamide CAS No. 2235-46-3

N,N-Diethylacetoacetamide

Cat. No. B146574
CAS RN: 2235-46-3
M. Wt: 157.21 g/mol
InChI Key: NTMXFHGYWJIAAE-UHFFFAOYSA-N
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Description

N,N-Diethylacetoacetamide is a chemical compound that has been studied for its various properties and potential applications. The compound has been analyzed through different spectroscopic techniques and theoretical calculations to understand its molecular structure and dynamics.

Synthesis Analysis

The synthesis of N,N-diethylacetoacetamide derivatives has been explored in several studies. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists, with variations in the N-acyl, N-alkyl, and amino functions to optimize activity . Another study focused on the synthesis of N,N-Dihydroxyethyl-acetoacetamide from methyl acetoacetate and diethanolamine, which is used as a raw material for borate ester bonding agents .

Molecular Structure Analysis

The molecular structure of N,N-diethylacetoacetamide has been investigated using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations. This analysis revealed five stable conformers with C1 symmetry, with the two most energetically favorable conformers being identified in the experimental spectrum . Additionally, spectroscopic and theoretical studies of some N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides provided insights into the existence of cis and gauche conformers, with the cis conformer pair being more stable due to specific intramolecular interactions .

Chemical Reactions Analysis

The reactivity of N,N-diethylacetoacetamide derivatives has been studied in the context of synthesizing more complex molecules. For example, the reaction of acetals of N,N-dimethyl- and N-methyl-N-(β-carbethoxyethyl) acetamides with ethyl anthranilate led to the synthesis of 4-quinolone and 4-quinazolone derivatives, showcasing the compound's utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-diethylacetoacetamide and its derivatives have been deduced from various spectroscopic measurements and theoretical calculations. The studies have provided detailed information on rotational constants, centrifugal distortion constants, quadrupole coupling constants, and barriers to internal rotation . The spectroscopic analysis of carbonyl bands and the influence of different substituents on the stability of conformers have also been reported .

Scientific Research Applications

Microwave Spectra Analysis

  • N,N-diethylacetoacetamide's gas phase structures and internal dynamics have been explored using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations. This study provided insights into the conformational aspects and internal rotation dynamics of the compound (Kannengießer et al., 2014).

Chemical Kinetics and Mechanism Studies

  • The hydrolysis kinetics and mechanisms of N-substituted amides like N-methylacetamide, a model compound, in high-temperature water have been investigated. Such studies are crucial for understanding the behavior of compounds like N,N-diethylacetoacetamide under various conditions (Duan et al., 2010).

Infrared Spectrum Analysis

  • Detailed infrared spectrum analysis of N-methylacetamide's amide I, II, and III bands has been conducted to better understand the characteristics of compounds like N,N-diethylacetoacetamide. This research aids in deciphering the amide infrared spectrum, which is significant in fields like organic chemistry and analytical chemistry (Ji et al., 2020).

Biomedical Research

  • Hexamethylene bisacetamide, a compound structurally related to N,N-diethylacetoacetamide, has been identified as a potent inducer of erythroid differentiation in murine erythroleukemia cells. Such compounds offer valuable insights into cell differentiation and potential therapeutic applications (Reuben et al., 1976).

Molecular Dynamics in Aqueous Solutions

  • Studies have been conducted on the binding of alkali cations and alkaline earth dications with the carbonyl group of N-methylacetamide in aqueous solutions, providing insights into ion effects on similar compounds like N,N-diethylacetoacetamide (Pluhařová et al., 2014).

Rotational Energy Studies

  • Free energies of activation for rotation about the C-N bond in N,N-diethylacetoacetamide have been determined through proton magnetic resonance line shapes, contributing to the understanding of molecular dynamics and structure (Hammaker & Gugler, 1965).

properties

IUPAC Name

N,N-diethyl-3-oxobutanamide
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InChI

InChI=1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3
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InChI Key

NTMXFHGYWJIAAE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(=O)C
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Molecular Formula

C8H15NO2
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DSSTOX Substance ID

DTXSID8052695
Record name N,N-diethyl-3-oxobutyramide
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Molecular Weight

157.21 g/mol
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Physical Description

Liquid; [HSDB] Yellow or brown liquid; [Alfa Aesar MSDS]
Record name Acetoacetamide, N,N-diethyl-
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Boiling Point

DECOMPOSES
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Flash Point

121 °C, 250 °F.
Record name Acetoacetamide, N,N-diethyl-
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Solubility

SOLUBLE IN WATER
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Density

0.995 @ 20 °C/20 °C
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Product Name

N,N-Diethylacetoacetamide

Color/Form

LIQUID

CAS RN

2235-46-3
Record name Diethylacetoacetamide
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Record name Acetoacetamide, N,N-diethyl-
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Record name Butanamide, N,N-diethyl-3-oxo-
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Record name N,N-diethyl-3-oxobutyramide
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Record name N,N-DIETHYLACETOACETAMIDE
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Record name ACETOACETAMIDE, N,N-DIETHYL-
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Melting Point

FREEZING POINT: -70 °C
Record name ACETOACETAMIDE, N,N-DIETHYL-
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Synthesis routes and methods I

Procedure details

40 g (0.31 mol) of ethyl acetoacetate and 24 g (0.33 mol) of diethylamine were stirred in a Parr apparatus at 150° C. for 10'. The crude mixture was distilled at 115°-120° C./9 mmHg, to give 32 g of the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of diethylamine (35 g, 0.48 mol) in benzene (75 ml), diketene (40.2 g, 0.48 mol) in benzene (100 ml) was added dropwise at 20°~30° C., stirring was continued for 1 hr. under reflux, and evaporated. The residue (75 g) was chromatographed on silica gel (wako Gel C-200) with dichloromethane/ethyl acetate (10:1) as eluent to give the title compound as a yellow viscous oil; yield: 48.4 g.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
RM Hammaker, BA Gugler - Journal of Molecular Spectroscopy, 1965 - Elsevier
Free energies of activation at 25C for rotation about the CN bond are determined from proton magnetic resonance line shapes as follows: N,N-diethylformamide (DEF) 19.6 kcal/mole, …
Number of citations: 73 www.sciencedirect.com
U Patil, M Winter, HW Becker, A Devi - Journal of Materials Chemistry, 2003 - pubs.rsc.org
The reaction of [Zr(OPri)4·(HOPri)] with β-ketoester and β-ketoamide resulted in complexes having potential to serve as precursors for MOCVD of ZrO2 thin films. Zirconium bis(…
Number of citations: 46 pubs.rsc.org
B Cheng, H Yi, C He, C Liu, A Lei - Organometallics, 2015 - ACS Publications
The ligand effect on Cu I disproportionation is investigated through operando IR. It is found that the Cu I complexes formed from the reaction of CuI with β-diketone enolate, β-keto ester …
Number of citations: 33 pubs.acs.org
SJ Kim, VS Dang, K Xu, D Barreca… - … status solidi (a), 2015 - Wiley Online Library
A new titanium precursor, [Ti(OPr i ) 2 (deacam) 2 ] (deacam = N,N‐diethylacetoacetamide), was developed by the reaction of the parent Ti alkoxide with the β‐ketoamide. The …
Number of citations: 7 onlinelibrary.wiley.com
MC Vander Zwan, FW Hartner… - The Journal of Organic …, 1978 - ACS Publications
Amino Acid Conversion to Benzoxazoles J. Org. Chem., Vol. 43, No. 3, 1978 509 hydride, 108-24-7; benzoyl chloride, 98-88-4; acrylic anhydride, 2051-76-5; 2-oxocyclopentane-l-…
Number of citations: 24 pubs.acs.org
AY Lyapunov, AV Tarnovskiy, MH Osokina… - Chemistry of …, 2023 - Springer
The interaction employing sulfamide and enolizable ketones was closely inspected in Biginelli reaction. The three-component variation of the reaction ''sulfamide + ketone + …
Number of citations: 4 link.springer.com
YC Tong, HO Kerlinger - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
When tetrachloropyrazine was allowed to react with the anions formed from diethyl malonate and malonitrile, the normal alkylation took place. When the anions from ethyl acetoacetate …
Number of citations: 17 onlinelibrary.wiley.com
JB Paine III, JR Brough, KK Buller… - The Journal of …, 1987 - ACS Publications
The mechanism of formation of IV, IV-dialkyl-2-pyrrolecarboxamides 1 from the reactionbetween IV, IV-dialkyl-2-(hydroxyimino)-3-oxoalkanamides 4 and meso-substituted/3-diketones 2 …
Number of citations: 18 pubs.acs.org
KO Johnson, H Burgess, RJ Butcher… - Journal of Chemical …, 2021 - Springer
Novel β-enaminoamide zinc complexes were synthesized by reacting N,N-diethy-3-(isobutylamino)-2-butenamide (1) and N,N-dimethy-3-(isobutylamino)-2-butenamide (2), with …
Number of citations: 2 link.springer.com
DU Nielsen, S Korsager, AT Lindhardt… - … Synthesis & Catalysis, 2014 - Wiley Online Library
An efficient three‐component reaction involving carbon monoxide with a range of aryl bromides and N‐substituted acetoacetamides is reported for the synthesis of β‐keto amides. This …
Number of citations: 17 onlinelibrary.wiley.com

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